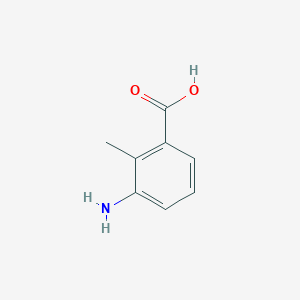

3-Amino-2-methylbenzoic acid

Overview

Description

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-methylbenzoic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of anti-inflammatory and analgesic medications. The compound's structure allows it to be modified to create derivatives that exhibit desired therapeutic effects.

Case Study: Synthesis of Anti-inflammatory Drugs

Research has demonstrated that derivatives of this compound can be synthesized to enhance anti-inflammatory properties. For instance, a study highlighted the synthesis of a derivative that showed improved efficacy in reducing inflammation in animal models, suggesting its potential for further development into clinical therapies .

Biochemical Research

In biochemical research, this compound serves as a fundamental building block for synthesizing amino acid derivatives. These derivatives are crucial for studying protein interactions and enzyme activities.

Application Example: Protein Interaction Studies

The compound has been utilized in experiments designed to investigate enzyme-substrate interactions, where modifications of its structure helped elucidate binding mechanisms and affinities . This application is vital for understanding metabolic pathways and developing enzyme inhibitors.

Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer matrices to enhance their physical properties. This application is particularly relevant for creating advanced materials used in coatings and adhesives.

Material Properties Enhancement

The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical strength. A study reported that polymers containing this compound exhibited better resistance to thermal degradation compared to traditional polymers .

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to detect and quantify amino acids in biological samples. This application aids nutritional and metabolic studies by providing accurate measurements of amino acid concentrations.

Analytical Method Development

Research has focused on using this compound as a standard reference in chromatographic techniques. Its known properties allow for the calibration of instruments used in amino acid analysis, improving the reliability of results obtained from biological samples .

Cosmetic Formulations

Due to its beneficial properties, this compound finds applications in cosmetic products. It is particularly valued for its ability to enhance skin hydration and overall product efficacy.

Case Study: Skin Hydration Products

Cosmetic formulations incorporating this compound have been developed to improve skin moisture retention. Clinical trials indicated that products containing this compound significantly increased skin hydration levels over a four-week period compared to control products .

Data Tables

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory drugs | Improved efficacy in animal models |

| Biochemical Research | Building block for amino acid derivatives | Insights into enzyme-substrate interactions |

| Polymer Chemistry | Enhancement of polymer properties | Increased thermal stability and mechanical strength |

| Analytical Chemistry | Detection and quantification methods | Reliable calibration standards for amino acid analysis |

| Cosmetic Formulations | Skin hydration products | Significant increase in skin hydration levels |

Mechanism of Action

The mechanism of action of 3-amino-2-methylbenzoic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. The pathways involved include the disruption of cell membrane integrity and inhibition of microbial growth .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-2-methylbenzoic acid

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- CAS Registry Number : 52130-17-3

- Structure: A benzoic acid derivative with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 2 .

Properties :

Comparison with Structural Analogs

Structural Isomers of Aminomethylbenzoic Acids

The positional isomerism of amino and methyl groups significantly influences chemical behavior and applications. Key analogs include:

Research Findings and Industrial Relevance

Key Studies Highlighting Unique Properties

- Enhanced Bioactivity: The ortho-methyl and meta-amino groups in this compound optimize molecular interactions in insecticidal esters, as shown in Sf9 cell assays .

- Liquid Crystal Design : Its bent-core architecture enables tilted SmC phases, critical for electro-optical devices .

Biological Activity

3-Amino-2-methylbenzoic acid (CAS No. 52130-17-3) is an aromatic amino acid derivative that has garnered attention for its potential biological activities. This article explores its properties, synthesis methods, and biological implications based on diverse sources.

- Molecular Formula : C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Melting Point : 178-181 °C

- Boiling Point : Estimated at 273.17 °C

- Density : Approximately 1.2023 g/cm³

These properties suggest that this compound is a stable compound under standard laboratory conditions, making it suitable for various applications in medicinal chemistry and biochemistry.

Synthesis Methods

The synthesis of this compound has been achieved through several methods, primarily focusing on environmentally friendly approaches:

- Catalytic Hydrogenation :

- Nitration and Reduction :

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antioxidant Activity : The compound may also possess antioxidant properties, helping to neutralize free radicals in biological systems .

Case Studies

- Glucagon Impurity :

- Metabolic Studies :

Research Findings

Recent studies have focused on the following aspects:

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the structural identity of 3-Amino-2-methylbenzoic acid?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic proton environment and substitution pattern. The methyl and amino groups will show distinct shifts (e.g., methyl at ~2.5 ppm, aromatic protons at 6.5–7.5 ppm).

-

Infrared (IR) Spectroscopy : Identify functional groups such as the carboxylic acid (C=O stretch ~1700 cm), amino group (N–H stretch ~3300 cm), and aromatic C–H bonds.

-

High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per industrial standards) using a C18 column with UV detection at 254 nm .

-

Melting Point Analysis : Compare observed melting point (178–181°C) with literature values to confirm identity .

Technique Key Parameters Expected Outcomes NMR DMSO-d6, 200–400 MHz Aromatic splitting patterns, methyl group confirmation IR KBr pellet, 400–4000 cm Functional group fingerprints HPLC C18 column, acetonitrile/water gradient Purity ≥98%

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if dust is generated .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of particulates.

- Spill Management : Collect spills using a HEPA-filter vacuum; avoid dry sweeping to prevent dust dispersion .

- Storage : Store in airtight containers at −20°C to prevent degradation. Keep away from oxidizers (e.g., peroxides) .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Coupling Reactions : Use Ullmann or Buchwald-Hartwig amination to introduce the amino group to a methyl-substituted benzoic acid precursor.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials.

- Quality Control : Validate synthesis via TLC (Rf ~0.6 in hexane/EtOAc 1:1) and mass spectrometry (MW 151.16 g/mol) .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Retrosynthesis Software : Use AI-driven platforms (e.g., Synthia) to propose synthetic pathways based on similar benzoic acid derivatives .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., DMSO) to optimize reaction conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from cytotoxicity (MTT assay), apoptosis (Annexin V staining), and gene expression (qPCR) to confirm activity .

- Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Interference Checks : Include controls for autofluorescence (common in benzoic acid derivatives) in fluorescence-based assays .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

-

Accelerated Stability Testing : Incubate at pH 2–12 (37°C) and monitor degradation via HPLC.

-

Degradation Products : Identify by-products (e.g., decarboxylated amines) using LC-MS. Under acidic conditions, protonation of the amino group may reduce reactivity, while alkaline conditions promote hydrolysis .

pH Stability (Half-Life) Major Degradation Pathway 2 >30 days Minimal degradation 7.4 ~15 days Oxidative deamination 12 <7 days Hydrolysis of carboxylic acid

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water). Use SHELX suite for structure refinement. The orthorhombic crystal system (space group P222) is common for benzoic acid derivatives .

- Powder XRD : Compare experimental patterns with simulated data from CIF files to confirm phase purity .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Verification : Re-measure using differential scanning calorimetry (DSC) with a heating rate of 5°C/min.

- Polymorphism Screening : Use solvent-drop grinding to identify alternative crystalline forms.

- Literature Review : Cross-reference patents (e.g., JP XVIII standards) and academic reports to identify consensus values (178–181°C) .

Properties

IUPAC Name |

3-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHMLZGICSEKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52130-17-3 | |

| Record name | 3-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52130-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 52130-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.